molecular formula C20H20N2O3S B4939071 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B4939071
M. Wt: 368.5 g/mol
InChI Key: JJDBAIJJXIHKDV-ATVHPVEESA-N
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Description

5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMTB, is a synthetic compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may act through a variety of mechanisms, including inhibition of protein tyrosine phosphatases, modulation of the NF-κB signaling pathway, and activation of the Nrf2/ARE pathway. These mechanisms may contribute to its anti-inflammatory, antioxidant, and antitumor effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that it can reduce tumor growth in animal models and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Finally, further studies are needed to determine the safety and toxicity of this compound in humans, which will be important for its future clinical development.

Synthesis Methods

5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. The resulting compound is then reacted with 2-formylbenzoic acid to produce 2-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}malonic acid. This intermediate is then cyclized with thiosemicarbazide to yield this compound.

Scientific Research Applications

5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral effects. In medicinal chemistry, this compound has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-6-5-7-14(2)18(13)25-11-10-24-16-9-4-3-8-15(16)12-17-19(23)22-20(21)26-17/h3-9,12H,10-11H2,1-2H3,(H2,21,22,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDBAIJJXIHKDV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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